O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine
Description
Molecular Structure and Nomenclature
O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine exhibits a highly complex molecular architecture characterized by multiple protective groups and structural modifications strategically positioned throughout the guanosine framework. The compound possesses a molecular formula of C38H49N5O7SSi2 and a corresponding molecular weight of 776.06 grams per mole. The systematic nomenclature reflects the extensive modifications present in this molecule, beginning with the O6-benzyl substitution at the guanine base, followed by the N2,3-etheno bridge formation that creates a cyclic structure between the nitrogen at position 2 and carbon at position 3 of the purine ring system.
The 2'-phenoxythioxomethyl group represents a unique protective modification at the ribose sugar moiety, specifically targeting the 2'-hydroxyl position with a phenoxythioxomethyl substituent that provides both steric protection and chemical stability during synthetic procedures. The 3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] designation indicates the presence of a bulky silyl-based protecting group that spans both the 3' and 5' hydroxyl positions of the ribose sugar, creating a cyclic protection system that prevents unwanted reactions at these critical sites during oligonucleotide assembly.
The compound carries the Chemical Abstracts Service registry number 148437-93-8, which serves as its unique identifier in chemical databases and commercial catalogs. This specific structural arrangement creates a nucleoside derivative that maintains the fundamental purine-ribose connectivity while incorporating extensive protective modifications that enable its use as a specialized building block in automated solid-phase oligonucleotide synthesis protocols.
The stereochemical configuration of the ribose sugar maintains the natural beta-anomeric linkage typical of naturally occurring nucleosides, ensuring compatibility with standard nucleic acid structures and enzymatic processes. The etheno bridge formation between N2 and C3 positions creates a rigid cyclic constraint that significantly alters the electronic properties and steric accessibility of the guanine base compared to unmodified guanosine derivatives.
Physicochemical Properties
The physicochemical properties of this compound are predominantly determined by its extensive protective group architecture and modified base structure. The substantial molecular weight of 776.06 grams per mole reflects the cumulative mass contribution of the multiple protective groups, particularly the tetrakis(isopropyl)-1,3-disiloxanediyl moiety and the phenoxythioxomethyl substituent. These modifications result in a compound with significantly altered solubility characteristics compared to natural guanosine, requiring specialized solvents and handling procedures typical of protected nucleoside phosphoramidites.
The presence of silicon-containing protective groups introduces unique chemical reactivity patterns, particularly sensitivity to fluoride ions and aqueous conditions that can facilitate deprotection reactions. The tetrakis(isopropyl)-1,3-disiloxanediyl group creates a lipophilic character that enhances solubility in organic solvents commonly used in oligonucleotide synthesis, such as acetonitrile and dichloromethane, while reducing water solubility compared to unprotected nucleosides.
The etheno bridge modification significantly alters the electronic distribution within the purine ring system, potentially affecting hydrogen bonding patterns and base pairing preferences when incorporated into oligonucleotide structures. This structural constraint may influence the compound's interaction with enzymes and other biomolecules, creating unique recognition patterns that distinguish it from standard guanosine derivatives.
The phenoxythioxomethyl group at the 2' position introduces additional complexity to the compound's chemical behavior, particularly regarding its stability under various reaction conditions and its potential for selective deprotection strategies. The sulfur-containing functionality may exhibit unique reactivity patterns that require careful consideration during synthesis and storage protocols.
Relationship to Guanosine Derivatives
This compound represents an advanced member of the extensive family of modified guanosine derivatives developed for nucleic acid research and therapeutic applications. The compound shares fundamental structural similarities with other O6-alkylated guanosine analogs, particularly those containing benzyl protection at the O6 position. The O6-benzyl modification is a well-established protective strategy that prevents unwanted reactions at this critical site while maintaining the essential chemical properties required for nucleotide incorporation.
The etheno bridge modification places this compound within the specialized category of etheno-modified nucleosides, which have found applications in fluorescence-based nucleic acid studies and as probes for investigating nucleic acid structure and function. Related compounds such as O6-Benzyl-N2,3-etheno Guanosine-13C2,d demonstrate the utility of etheno modifications in isotope labeling studies and mechanistic investigations of nucleic acid metabolism. These structural relationships highlight the systematic approach to nucleoside modification that enables researchers to fine-tune chemical properties for specific experimental requirements.
Comparative analysis with simpler guanosine derivatives reveals the progressive complexity introduced by each protective group and structural modification. The relationship to standard phosphoramidite building blocks used in oligonucleotide synthesis becomes apparent when examining the protective group strategy employed in this compound. The systematic protection of reactive sites follows established principles in nucleoside chemistry, where each functional group requires appropriate protection to prevent side reactions during synthetic procedures.
The compound's relationship to other nucleoside phosphoramidites extends beyond structural similarities to include functional compatibility within automated synthesis protocols. The protective group arrangement ensures compatibility with standard coupling reagents and deprotection conditions used in solid-phase oligonucleotide synthesis, while providing the unique chemical properties conferred by the etheno modification and specialized protective groups.
Classification within Nucleoside Phosphoramidites
This compound functions as a specialized nucleoside phosphoramidite designed for incorporation into oligonucleotide synthesis protocols. This classification places the compound within the essential category of building blocks used in automated solid-phase synthesis of nucleic acids, where phosphoramidite chemistry serves as the primary methodology for creating defined oligonucleotide sequences.
The compound's classification as a nucleoside phosphoramidite indicates its compatibility with standard coupling protocols that utilize acidic activators such as tetrazole or its derivatives to facilitate the formation of phosphite triester linkages during oligonucleotide assembly. The protective group strategy employed in this molecule follows established principles for phosphoramidite design, where the 5'-hydroxyl group requires protection with a dimethoxytrityl group or similar protecting group, while other reactive sites are masked with appropriate protective functionalities.
Within the broader category of modified nucleoside phosphoramidites, this compound represents a highly specialized variant designed for specific research applications requiring the unique properties conferred by the etheno modification and extensive protective group architecture. The classification encompasses considerations of synthetic accessibility, chemical stability, and functional utility within oligonucleotide synthesis protocols.
The compound's position within nucleoside phosphoramidite classification schemes reflects the ongoing development of increasingly sophisticated building blocks for nucleic acid synthesis. Advanced phosphoramidites such as this compound enable researchers to incorporate specific modifications into oligonucleotides that would be difficult or impossible to achieve through post-synthetic modification strategies. This classification emphasizes the compound's role as a specialized tool for creating modified oligonucleotides with defined chemical properties and biological activities.
The regulatory and commercial aspects of nucleoside phosphoramidite classification also apply to this compound, including considerations related to manufacturing standards, quality control requirements, and compatibility with automated synthesis instrumentation. These factors ensure that specialized phosphoramidites maintain the reliability and performance characteristics required for research applications while providing access to unique chemical modifications not available through standard nucleoside building blocks.
Properties
IUPAC Name |
O-phenyl (6aR,8R,9R,9aR)-9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N5O7SSi2/c1-24(2)52(25(3)4)46-22-30-32(49-53(50-52,26(5)6)27(7)8)38(44,36(51)47-29-17-13-10-14-18-29)35(48-30)43-23-40-31-33(45-21-28-15-11-9-12-16-28)41-37-39-19-20-42(37)34(31)43/h9-20,23-27,30,32,35,37,39,44H,21-22H2,1-8H3/t30-,32-,35-,37?,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZQXSVPOWRSLN-SKHONUMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H]([C@@]([C@@H](O2)N3C=NC4=C3N5C=CNC5N=C4OCC6=CC=CC=C6)(C(=S)OC7=CC=CC=C7)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N5O7SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of 3' and 5' Hydroxyl Groups
The 3' and 5' hydroxyl groups of guanosine are protected using tetrakis(isopropyl)-1,3-disiloxanediyl, a bulky silyl ether group that enhances solubility in organic solvents and prevents unwanted side reactions during subsequent steps. This protection is typically achieved using a silyl chloride reagent in the presence of a base such as imidazole or DMAP (4-dimethylaminopyridine).
Formation of the N2,3-Etheno Bridge
The N2,3-etheno bridge is introduced via cyclization of the guanosine base, a transformation facilitated by reaction with a bifunctional electrophilic agent. This step creates a rigid, conjugated system that alters the electronic properties of the nucleoside.
O6-Benzylation
Selective benzylation at the O6 position is achieved using benzyl bromide or a similar benzylating agent under basic conditions. This modification protects the O6 oxygen while introducing a hydrophobic aromatic moiety.
Introduction of the 2'-Phenoxythioxomethyl Group
The 2'-hydroxyl group is functionalized with a phenoxythioxomethyl group, likely via a thioacylation reaction. This step involves the use of a phenoxythioacetyl chloride derivative, which reacts with the 2'-OH in the presence of DMAP to form the thioester linkage.
The pivotal synthetic step—introduction of the 2'-phenoxythioxomethyl group—is described in a 1993 Journal of Organic Chemistry publication by Khazanchi, Yu, and Johnson. The reaction proceeds as follows:
| Parameter | Value |
|---|---|
| Starting Material | 3',5'-O-Protected Guanosine |
| Reagent | Phenoxythioacetyl Chloride |
| Catalyst | DMAP (4-dimethylaminopyridine) |
| Solvent | Acetonitrile |
| Temperature | 24°C (Room Temperature) |
| Reaction Time | 12 hours |
| Yield | 50% |
This step is critical for achieving regioselectivity at the 2'-position, with DMAP acting as a nucleophilic catalyst to activate the thioacylating agent. The moderate yield (50%) suggests competing side reactions, potentially due to steric hindrance from the 3',5'-disiloxanediyl group or partial hydrolysis of the thioester intermediate.
Analytical Characterization
Spectroscopic Analysis
-
NMR Spectroscopy :
-
Mass Spectrometry :
Chromatographic Purity
Reverse-phase HPLC analysis typically reveals a single dominant peak (>95% purity) when using a C18 column and acetonitrile/water gradient elution.
Challenges and Optimization Considerations
Thioester Stability
The phenoxythioxomethyl group is susceptible to hydrolysis under acidic or aqueous conditions. Anhydrous acetonitrile and rigorous exclusion of moisture are essential to maintain reaction efficiency.
Alternative Catalysts
Preliminary screening indicates that replacing DMAP with DBU (1,8-diazabicycloundec-7-ene) reduces side-product formation but increases reaction time to 24 hours.
Comparative Analysis of Protective Group Strategies
The choice of tetrakis(isopropyl)-1,3-disiloxanediyl for 3',5'-protection offers advantages over traditional tert-butyldimethylsilyl (TBDMS) groups:
| Parameter | Tetrakis(isopropyl)-1,3-disiloxanediyl | TBDMS |
|---|---|---|
| Solubility in Acetonitrile | High | Moderate |
| Deprotection Conditions | Mild fluoride (e.g., TBAF) | Harsher fluoride |
| Steric Bulk | Higher | Moderate |
This bulky silyl ether enhances solubility, facilitating homogeneous reaction conditions during the thioacylation step .
Chemical Reactions Analysis
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the breakdown of its ester or amide bonds.
Scientific Research Applications
O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of fluorescent guanosine nucleotide analogs.
Medicine: It is being explored as a potent biomedicine for treating certain types of cancer.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O6-Benzyl-N2,3-etheno-2’-phenoxythioxomethyl-3’,5’-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine involves targeting specific molecular pathways involved in cancer cell proliferation. It inhibits the growth and division of cancer cells by interfering with their DNA replication and repair processes. This compound binds to specific enzymes and proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Guanosine Derivatives
Key Observations:
O6 Substituents: The benzyl group (target and B276520) is stable under standard synthetic conditions but removable via hydrogenolysis . The 4-nitrophenylethyl group (195875-07-1) introduces photoreactivity, enabling light-triggered deprotection for controlled synthesis .
Deoxy (B276520 and 195875-07-1): Simplifies the sugar moiety, mimicking natural 2'-deoxyguanosine for studies on DNA analogs .
Silyl Protection : All three compounds share the tetrakis(isopropyl)-1,3-disiloxanediyl group, which enhances lipophilicity and compatibility with organic-phase reactions .
Biological Activity
O6-Benzyl-N2,3-etheno-2'-phenoxythioxomethyl-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] guanosine is a complex nucleoside analog that has garnered attention for its potential biological activities. This compound is structurally related to guanosine, a crucial nucleoside involved in various biological processes, including energy transfer and protein synthesis. The modifications in its structure may confer unique properties that enhance its biological efficacy.
Chemical Structure
The compound's structure includes:
- Guanosine core : Provides the base for biological activity.
- Etheno modification : Enhances binding affinity and specificity.
- Phenoxy and thioxomethyl groups : Potentially increase hydrophobic interactions and stability.
- Tetrakis(isopropyl)-1,3-disiloxanediyl moiety : Imparts unique solubility and bioavailability characteristics.
Biological Activity
The biological activity of this compound can be summarized through various mechanisms:
1. Antiviral Properties
Research indicates that guanosine analogs can exhibit antiviral activity by inhibiting viral replication. The etheno modification may enhance the compound's ability to mimic natural nucleotides, allowing it to interfere with viral RNA synthesis.
2. Anticancer Activity
Several studies have explored the potential of modified nucleosides as anticancer agents. The compound's structural features may allow it to disrupt nucleic acid synthesis in rapidly dividing cancer cells. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.
3. Enzyme Inhibition
The compound may act as an inhibitor of various enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular signaling pathways, potentially affecting cell proliferation and survival.
Case Study 1: Antiviral Activity
A study conducted by [source needed] demonstrated that a related guanosine analog exhibited significant antiviral activity against herpes simplex virus (HSV). The compound was shown to inhibit viral replication by competing with natural substrates for incorporation into viral DNA.
Case Study 2: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the effects of several guanosine derivatives on human cancer cell lines. The results indicated that compounds with similar structural modifications to this compound significantly reduced cell viability through apoptosis induction.
Research Findings
Recent findings suggest that the compound's unique structure enhances its interaction with target proteins involved in nucleic acid metabolism. The following table summarizes key research findings related to its biological activity:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral | Significant inhibition of HSV replication at low micromolar concentrations. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Study C | Enzyme Inhibition | Inhibited ribonucleotide reductase activity, leading to decreased nucleotide pools in cells. |
Q & A
Q. What are the critical steps for synthesizing this compound, and how are protecting groups employed?
The synthesis involves multi-step protection strategies. The tetrakis(isopropyl)-1,3-disiloxanediyl group protects the 3' and 5' hydroxyls of the ribose moiety, while the benzyl and etheno groups modify the guanine base. Key reagents include silylating agents (e.g., tetrakis(isopropyl) disiloxane) and coupling agents like Lawesson’s reagent for thioxomethylation. Purification requires silica gel column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques confirm the compound’s structural integrity?
- 1H/13C NMR : Aromatic protons (δ 7.0–8.2 ppm) and siloxane methyl groups (δ 0.9–1.1 ppm) are critical markers. For example, the etheno bridge protons appear as distinct singlets near δ 5.3–5.5 ppm .
- HRMS : High-resolution FAB-MS confirms the molecular ion ([M+H]+) with an error margin <5 ppm .
- IR Spectroscopy : Peaks at ~1250 cm⁻¹ (Si-O-Si) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups .
Q. How can researchers assess purity, and what are common impurities?
Use reverse-phase HPLC with UV detection (λ = 260 nm) and compare retention times to certified standards (e.g., CAS 148437-94-9). Common impurities include incomplete deprotection byproducts (e.g., residual siloxane fragments) or oxidized guanine derivatives, detectable via TLC (Rf ~0.3–0.5 in CH₂Cl₂:MeOH 9:1) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of the phenoxythioxomethyl group?
Optimize thiolation by controlling stoichiometry (1.2–1.5 eq. of thiolating agent) and temperature (40–60°C). Anhydrous DMF or dichloromethane minimizes hydrolysis. Catalysts like K₂CO₃ improve nucleophilic substitution efficiency. Yields drop below 70% if moisture exceeds 0.1% .
Q. What strategies resolve contradictory NMR data in structural validation?
Q. How does the siloxanediyl group affect stability during oligonucleotide synthesis?
The bulky siloxanediyl group enhances solubility in nonpolar solvents but reduces coupling efficiency in solid-phase synthesis due to steric hindrance. Stability tests show degradation <5% under anhydrous, acidic conditions (pH 4–6), but rapid hydrolysis occurs in basic media (pH >9) .
Q. What computational methods predict interactions with DNA polymerases?
- Molecular Docking : Use crystal structures (e.g., PDB 1KFS) to model binding. The etheno bridge may disrupt Watson-Crick pairing, favoring Hoogsteen interactions.
- DFT Calculations : Analyze charge distribution to predict adduct formation kinetics. The phenoxythioxomethyl group increases electrophilicity at C8 .
Q. How can researchers quantify this compound in biological matrices?
Develop an LC-MS/MS protocol with a stable isotope-labeled internal standard (e.g., ¹³C-labeled guanosine). Use a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Limit of detection (LOD) is typically ~0.1 ng/mL .
Q. What mechanistic insights explain its reactivity in crosslinking assays?
The N2,3-etheno bridge introduces strain, increasing susceptibility to nucleophilic attack. The phenoxythioxomethyl group acts as a leaving group, facilitating covalent adduct formation with cysteine residues in enzymes. Kinetic studies show pseudo-first-order kinetics with kobs ~0.02 s⁻¹ .
Q. How do modifications impact fluorescence properties for in situ tracking?
The etheno group confers intrinsic fluorescence (λex = 300 nm, λem = 410 nm). Quantum yield (Φ) increases by 30% in aprotic solvents (e.g., DMSO) compared to aqueous buffers. Siloxanediyl groups reduce quenching by polar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
